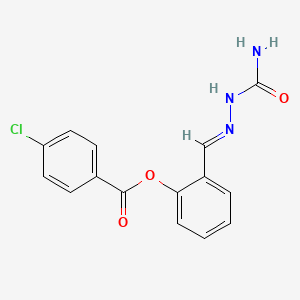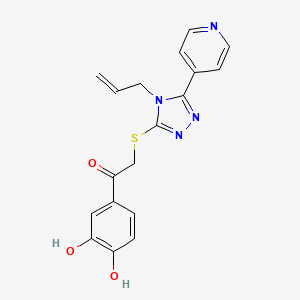
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C22H16ClN3O6 and a molecular weight of 453.842 g/mol . This compound is known for its unique chemical structure, which includes a methoxy group, a nitrobenzoyl group, and a chlorobenzoate group. It is often used in early discovery research due to its rare and unique properties .
Métodos De Preparación
The synthesis of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of the carbohydrazonoyl group and the subsequent attachment of the nitrobenzoyl and chlorobenzoate groups. The specific reaction conditions and reagents used can vary, but common methods include the use of organic solvents and catalysts to facilitate the reactions
Análisis De Reacciones Químicas
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nitro group to an amine group.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as its use as an anti-inflammatory or anticancer agent, is ongoing.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the carbohydrazonoyl group can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-(3-nitrobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
2-Methoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
537681-27-9 |
|---|---|
Fórmula molecular |
C22H16ClN3O6 |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H16ClN3O6/c1-31-20-12-14(6-11-19(20)32-22(28)17-4-2-3-5-18(17)23)13-24-25-21(27)15-7-9-16(10-8-15)26(29)30/h2-13H,1H3,(H,25,27)/b24-13+ |
Clave InChI |
XREKDVLMEMEGMV-ZMOGYAJESA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)

![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)

![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)

